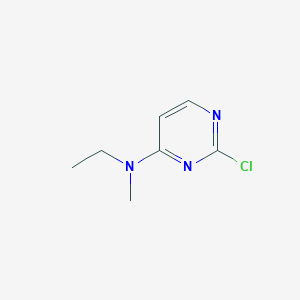

2-Chloro-N-ethyl-N-methylpyrimidin-4-amine

説明

Chemical Identification and Structural Characterization of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named This compound under IUPAC guidelines. Its molecular formula, C₇H₁₀ClN₃ , corresponds to a molecular weight of 171.63 g/mol . The structure consists of a pyrimidine ring substituted with:

- A chlorine atom at position 2,

- An ethyl group (-CH₂CH₃) and a methyl group (-CH₃) attached to the nitrogen at position 4.

The SMILES notation CN(CC)C₁=NC(Cl)=NC=C₁ and InChI key WYVQCIMGZVVQER-UHFFFAOYSA-N further define its connectivity.

Structural Elucidation Through Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:

| NMR Signal (δ, ppm) | Assignment |

|---|---|

| 1.32 (t, 3H) | CH₃ in ethyl group |

| 3.12 (q, 2H) | CH₂ in ethyl group |

| 2.64 (s, 3H) | N-methyl group |

| 7.25–8.60 (m, 2H) | Pyrimidine ring protons |

¹³C NMR reveals peaks at δ 157.8 (C-Cl), δ 48.9 (N-CH₃), and δ 19.3 (N-CH₂CH₃). The splitting patterns align with the n+1 rule, confirming adjacent protons.

Infrared (IR) Vibrational Mode Assignment

Key IR absorptions correlate with functional groups:

| Band (cm⁻¹) | Vibration Mode |

|---|---|

| 3287–3315 | N-H stretching (amine) |

| 1630–1680 | C=C aromatic stretching |

| 720–725 | C-Cl bending |

The absence of broad peaks above 3000 cm⁻¹ excludes primary amines, supporting the N-ethyl-N-methyl substitution.

Mass Spectrometric Fragmentation Patterns

MS analysis shows a molecular ion peak at m/z 171.63 [M]⁺. Fragmentation patterns include:

- m/z 143 : Loss of ethyl group (C₂H₅),

- m/z 126 : Subsequent loss of NH₂,

- m/z 99 : Pyrimidine ring cleavage.

α-cleavage at the C-N bond dominates due to the stability of the resulting amine fragments.

Comparative Analysis with Related Pyrimidine Derivatives

The N-ethyl-N-methyl substitution in the target compound reduces polarity compared to monosubstituted analogs, impacting solubility and reactivity.

特性

IUPAC Name |

2-chloro-N-ethyl-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-11(2)6-4-5-9-7(8)10-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVQCIMGZVVQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506636 | |

| Record name | 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77200-07-8 | |

| Record name | 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-ethyl-N-methyl-4-pyrimidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials and Key Intermediates

- 2,4-Dichloropyrimidine is the most common starting material for preparing 2-chloro-N-ethyl-N-methylpyrimidin-4-amine. It contains chlorine atoms at both the 2- and 4-positions, allowing for selective substitution at the 4-position.

- N-ethyl-N-methylamine serves as the nucleophile to displace the chlorine at the 4-position.

Typical Synthetic Procedure

The preparation involves the following general steps:

Nucleophilic Substitution Reaction:

- React 2,4-dichloropyrimidine with N-ethyl-N-methylamine in an appropriate solvent (e.g., ethanol, tetrahydrofuran, or dimethylformamide).

- The reaction is typically conducted at elevated temperatures (room temperature to reflux conditions, 25–100°C) to facilitate substitution.

- The amine selectively displaces the chlorine at the 4-position due to the higher reactivity of this site, yielding this compound.

-

- The crude product is purified by crystallization or column chromatography to isolate the target compound with high purity.

Reaction Conditions and Optimization

- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates.

- Temperature: Reaction temperatures between 50°C and 100°C are common to achieve good conversion.

- Molar Ratios: Typically, a slight excess of N-ethyl-N-methylamine (1.1–1.5 equivalents) is used to drive the reaction to completion.

- Reaction Time: Varies from several hours to overnight, depending on conditions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 2,4-Dichloropyrimidine | Commercially available |

| Nucleophile | N-ethyl-N-methylamine | Used in slight excess (1.1–1.5 eq.) |

| Solvent | DMF, DMSO, Ethanol | Polar aprotic solvents preferred |

| Temperature | 25–100°C | Higher temperature favors reaction |

| Reaction Time | 4–24 hours | Longer times improve yield |

| Yield | 70–90% | Depends on purification method |

| Purification | Crystallization, chromatography | To achieve high purity |

Detailed Research Findings

Selectivity: The 4-position chlorine in 2,4-dichloropyrimidine is more susceptible to nucleophilic substitution due to electronic and steric factors, allowing selective displacement by N-ethyl-N-methylamine without affecting the 2-chloro substituent.

Reaction Mechanism: The substitution proceeds via an SNAr mechanism, where the amine attacks the electron-deficient pyrimidine ring, forming a Meisenheimer complex intermediate before expelling the chloride ion.

Optimization: Reaction parameters such as solvent polarity, temperature, and amine excess significantly influence yield and purity. For example, polar aprotic solvents stabilize the transition state and increase nucleophilicity, improving conversion rates.

Industrial Feasibility: The simplicity of the reaction and the availability of starting materials make this synthesis amenable to scale-up. Continuous flow reactors can be employed to maintain precise temperature control and reaction times, enhancing reproducibility and safety.

化学反応の分析

2-Chloro-N-ethyl-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Example Synthesis Procedure

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-chloro-N-ethylpyrimidin-4-amine, tert-butyl piperazine-1-carboxylate | Microwave irradiation | 85% |

| 2 | Deprotection and N-sulfonamidation | Room temperature | Moderate yield (32%) |

This method highlights the compound's versatility in producing derivatives that can exhibit enhanced pharmacological properties.

Antiviral Activity

Research has indicated that derivatives of 2-chloro-N-ethyl-N-methylpyrimidin-4-amine possess significant antiviral properties. In particular, modifications to the pyrimidine structure have been shown to enhance activity against chikungunya virus (CHIKV), with selectivity indices indicating potent inhibition of viral replication .

Antimalarial Properties

Recent studies have explored the antimalarial activity of hybrids derived from this compound. These compounds demonstrated effective inhibition against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with some exhibiting minimal cytotoxicity in mammalian cell lines . The structure-activity relationship (SAR) studies have provided insights into how specific substitutions on the pyrimidine ring influence biological activity.

Agrochemical Applications

This compound is also recognized for its potential in agricultural applications. It serves as a building block for the synthesis of various agrochemicals aimed at pest control and plant growth regulation. Its derivatives have been tested for herbicidal and fungicidal activities, contributing to integrated pest management strategies .

Case Studies

- Antiviral Compound Development : A study synthesized several derivatives of this compound, leading to the identification of a compound with a selectivity index greater than 61 against CHIKV. The research indicated that structural modifications significantly affected antiviral potency .

- Antimalarial Efficacy : In vivo studies using P. berghei infected mice demonstrated that specific hybrids based on this compound exhibited promising antimalarial effects without notable toxicity, paving the way for further development as therapeutic agents .

- Agrochemical Innovations : Research into the synthesis of new agrochemical formulations incorporating this compound has shown potential for developing more effective pest control agents, demonstrating improved efficacy compared to existing solutions .

作用機序

The mechanism of action of 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets involved are subjects of ongoing research.

類似化合物との比較

Key Observations:

Substituent Position: The 2-chloro group in this compound facilitates nucleophilic aromatic substitution, whereas 6-chloro isomers (e.g., 6-Chloro-N-methylpyrimidin-4-amine) are less reactive due to electronic effects . Positional isomers exhibit divergent biological activities. For example, 6-chloro derivatives target methionine aminopeptidases, while 2-chloro analogues are preferred for cross-coupling .

Smaller substituents (e.g., N-methyl) increase solubility, as seen in 2-Chloro-N-methylpyrimidin-4-amine (similarity score 0.91) .

Crystal Packing and Hydrogen Bonding: 2-Chloro-6-methylpyrimidin-4-amine forms N–H⋯Cl hydrogen bonds in its crystal lattice, stabilizing its solid-state structure . In contrast, N-ethyl-N-methyl derivatives lack strong hydrogen-bond donors, reducing crystallinity .

生物活性

2-Chloro-N-ethyl-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for future research.

Chemical Structure and Synthesis

This compound features a pyrimidine ring with a chlorine substituent at the 2-position and ethyl and methyl groups attached to the nitrogen atoms. Its molecular formula is with a molecular weight of approximately 175.63 g/mol. The synthesis typically involves nucleophilic substitution reactions, such as reacting 2-methyl-4,6-dichloropyrimidine with ethylamine and methylamine in aprotic solvents like tetrahydrofuran or dimethylformamide at varying temperatures.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities, particularly in antimicrobial, antiviral, and anticancer domains. The presence of halogen atoms, especially chlorine, often enhances these activities .

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of substituted pyrimidines have been documented to inhibit various bacterial strains effectively. The mechanism often involves interference with bacterial DNA synthesis or enzyme inhibition.

Antiviral Activity

The compound has also been investigated for its antiviral potential. Research on structurally related compounds suggests that modifications can enhance antiviral efficacy against viruses such as Chikungunya virus (CHIKV). Certain structural features contribute to improved binding affinities to viral targets, leading to increased biological activity .

Anticancer Activity

In vitro studies demonstrate that this compound exhibits antiproliferative effects on cancer cell lines. Specifically, it has been noted that the compound can induce cell cycle arrest and apoptosis in tumor cells at low concentrations (below 10 μM), with some derivatives showing selective activity against HeLa cells . The mechanism is believed to involve DNA alkylation due to the presence of the chloro group, which is known to enhance the cytotoxicity of similar compounds .

Case Studies and Experimental Findings

Several studies have explored the biological activity of pyrimidine derivatives:

The biological activity of this compound is attributed to its interactions with specific biological targets. The compound may act as an inhibitor of key enzymes involved in metabolic pathways or as an antagonist at receptor sites. Further research is needed to elucidate these interactions fully and understand how structural modifications influence activity.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for drug development in antimicrobial, antiviral, and anticancer therapies. Future research should focus on:

- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-ethyl-N-methylpyrimidin-4-amine to minimize byproduct formation?

Methodological Answer: The synthesis involves nucleophilic substitution reactions, where reaction conditions significantly influence product distribution. For example, using Combiflash chromatography (0–30% ethyl acetate in hexane) can isolate the target compound (59% yield) while minimizing byproducts like 4-chloro-N-ethyl-N-methylpyrimidin-2-amine (14.4%) . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Lower temperatures reduce side reactions.

- Purification : Gradient elution in column chromatography improves separation efficiency.

Monitoring via TLC or HPLC during synthesis ensures real-time optimization .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Assign peaks based on coupling patterns. For example, the doublet at δ 6.30 ppm (J = 6.2 Hz) corresponds to the pyrimidine C5-H, while the triplet at δ 1.18 ppm confirms the ethyl group .

- Mass Spectrometry (MS) : APCI-MS shows m/z 171.8 [M + H]+, validating the molecular weight.

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate isomers or byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- HPLC : Employ reverse-phase columns (C18) with acetonitrile/water mobile phases for analytical-scale purification .

Q. How does reaction stoichiometry influence the yield?

Methodological Answer:

- Molar ratios : Excess amine reagents (e.g., N-ethylmethylamine) drive the substitution reaction to completion.

- Catalyst use : Transition metal catalysts (e.g., Fe(acac)₃) can enhance efficiency in related pyrimidine syntheses .

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .

Q. What are key considerations for scaling up synthesis?

Methodological Answer:

- Batch vs. continuous flow : Continuous reactors improve heat/mass transfer, reducing byproducts.

- Solvent recovery : Implement distillation systems for cost-effective recycling.

- Safety protocols : Address exothermicity risks using controlled addition methods and inert atmospheres .

Advanced Research Questions

Q. How can DFT predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy .

- Basis sets : Apply triple-zeta basis sets (e.g., 6-311+G(d,p)) for geometry optimization.

- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .

Q. How to resolve contradictions in NMR data, such as unexpected coupling patterns?

Methodological Answer:

- Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak splitting changes at different temperatures.

- 2D experiments : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons.

- Computational validation : Compare experimental shifts with DFT-derived chemical shifts (e.g., using Gaussian) .

Q. How do intermolecular interactions influence crystal packing and stability?

Methodological Answer:

- X-ray crystallography : Solve structures using SHELX software, analyzing hydrogen bonds (e.g., N–H⋯N) and π-π interactions .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., C–H⋯O) to lattice energy.

- Thermal analysis : Correlate melting points with packing efficiency using DSC .

Q. What in silico approaches predict biological activity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Validate with binding free energy calculations (MM/PBSA) .

- Pharmacophore modeling : Identify essential functional groups (e.g., chloro, pyrimidine) for activity using Schrödinger Suite.

- ADMET prediction : Assess toxicity and bioavailability via SwissADME or ProTox-II .

Q. How can kinetic studies elucidate reaction mechanisms?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。